molecular formula C13H19NO2 B5292162 N-[1-(4-methoxyphenyl)propyl]propanamide

N-[1-(4-methoxyphenyl)propyl]propanamide

Cat. No. B5292162
M. Wt: 221.29 g/mol
InChI Key: CPDGDEAXHRHURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methoxyphenyl)propyl]propanamide, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has gained popularity among researchers due to its potent effects on the endocannabinoid system.

Mechanism of Action

N-[1-(4-methoxyphenyl)propyl]propanamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a cascade of downstream effects. This activation of the endocannabinoid system has been shown to have a variety of effects on the body, including pain relief and anti-inflammatory effects.
Biochemical and physiological effects:
N-[1-(4-methoxyphenyl)propyl]propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to have potent analgesic properties, reducing pain in animal models of chronic pain. Additionally, N-[1-(4-methoxyphenyl)propyl]propanamide has been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-methoxyphenyl)propyl]propanamide in lab experiments is its potency. It has been found to be more potent than other synthetic cannabinoids, making it useful for studying the endocannabinoid system. However, one limitation of using N-[1-(4-methoxyphenyl)propyl]propanamide is its potential for abuse. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are many potential future directions for research on N-[1-(4-methoxyphenyl)propyl]propanamide. One area of interest is its potential use as a treatment for chronic pain. Additionally, further research is needed to fully understand its anti-inflammatory effects and its potential use in treating inflammatory diseases. Finally, more research is needed to fully understand the potential risks associated with the use of N-[1-(4-methoxyphenyl)propyl]propanamide and to develop strategies for minimizing these risks.

Synthesis Methods

The synthesis of N-[1-(4-methoxyphenyl)propyl]propanamide involves the condensation of 4-methoxyphenylacetonitrile and cyclohexanone to form the intermediate 1-(4-methoxyphenyl)-2-cyclohexylideneaminopropan-1-one. This intermediate is then reacted with isopropylamine to form the final product, N-[1-(4-methoxyphenyl)propyl]propanamide.

Scientific Research Applications

N-[1-(4-methoxyphenyl)propyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic properties and has been investigated as a potential treatment for chronic pain. Additionally, N-[1-(4-methoxyphenyl)propyl]propanamide has been studied for its potential anti-inflammatory effects and has shown promising results in preclinical studies.

properties

IUPAC Name

N-[1-(4-methoxyphenyl)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-12(14-13(15)5-2)10-6-8-11(16-3)9-7-10/h6-9,12H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDGDEAXHRHURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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